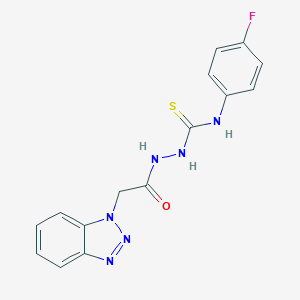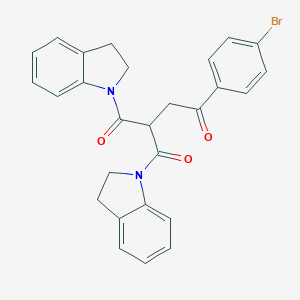![molecular formula C16H18ClN7 B292752 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B292752.png)
3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in the field of cancer research. This compound has shown promising results in preclinical studies and has the potential to be used as a therapeutic agent in the treatment of cancer.
Mechanism of Action
3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine works by inhibiting the activity of CHK1, which is involved in the DNA damage response pathway. CHK1 is activated in response to DNA damage and regulates the cell cycle to allow for DNA repair. Inhibition of CHK1 activity leads to increased DNA damage and cell death in cancer cells.
Biochemical and Physiological Effects:
3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been shown to have potent anti-tumor activity in preclinical studies. It has been shown to induce cell death in cancer cells and inhibit tumor growth in mouse models. In addition, 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in lab experiments is its specificity for CHK1. This allows for the selective inhibition of CHK1 activity without affecting other proteins in the DNA damage response pathway. However, one limitation of using 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine. One area of interest is the development of more potent and selective CHK1 inhibitors. Another area of interest is the combination of 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness. Finally, research on the potential use of 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in combination with immunotherapy is also an area of interest, as there is evidence to suggest that inhibition of CHK1 activity may enhance the immune response to cancer cells.
Synthesis Methods
The synthesis of 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves a multi-step process that includes the reaction of 4-chlorobenzyl chloride with 4-methyl-1-piperazine to form 4-(4-chlorobenzyl)-1-piperazine. This intermediate is then reacted with 5-amino-1,2,3-triazole to form the final product, 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine.
Scientific Research Applications
3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of the protein kinase CHK1, which is involved in cell cycle regulation and DNA damage repair. Inhibition of CHK1 activity leads to increased DNA damage and cell death in cancer cells, making 3-(4-chlorobenzyl)-7-(4-methyl-1-piperazinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine a promising therapeutic agent for cancer treatment.
properties
Molecular Formula |
C16H18ClN7 |
|---|---|
Molecular Weight |
343.8 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)methyl]-7-(4-methylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C16H18ClN7/c1-22-6-8-23(9-7-22)15-14-16(19-11-18-15)24(21-20-14)10-12-2-4-13(17)5-3-12/h2-5,11H,6-10H2,1H3 |
InChI Key |
FUMMLQYQRKCOQV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1CCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-({5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone](/img/structure/B292671.png)
![Ethyl 5-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl][1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B292672.png)
![[8-Amino-7-(4-chlorophenyl)-5,6-dihydrobenzo[h]furo[2,3-b]quinolin-9-yl](4-chlorophenyl)methanone](/img/structure/B292673.png)
![methyl 3-amino-5-[4-(benzyloxy)phenyl]-2-cyano-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B292676.png)
![diethyl 2-{[(4-phenyl-1-piperazinyl)carbothioyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B292677.png)
![3-[(4-fluorobenzyl)sulfanyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B292678.png)

![5-(2-chlorobenzyl)-2-methyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B292682.png)

![1-[2-(4-chlorobenzyl)-3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropanoyl]indoline](/img/structure/B292684.png)
![4-Amino-2-[2-[(4-amino-5-cyanopyrimidin-2-yl)amino]ethylamino]pyrimidine-5-carbonitrile](/img/structure/B292685.png)
![N-phenyl-N'-[({5-(4-pyridinyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea](/img/structure/B292689.png)
![8,11-dioxo-5,6-dihydro-4H,8H,11H-pyrano[3,2-c]pyrido[3,2,1-ij]quinolin-9-yl 2-furoate](/img/structure/B292690.png)